molecular formula C8H20N4O2 B14311651 Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]- CAS No. 112013-58-8

Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]-

Cat. No.: B14311651
CAS No.: 112013-58-8
M. Wt: 204.27 g/mol
InChI Key: XOQUGCIJQMPKHM-UHFFFAOYSA-N
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Description

Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]-: is a derivative of glycine, an amino acid that plays a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]- typically involves the reaction of glycine with bis(2-aminoethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Glycine+Bis(2-aminoethyl)amineGlycine, N-[2-[bis(2-aminoethyl)amino]ethyl]-\text{Glycine} + \text{Bis(2-aminoethyl)amine} \rightarrow \text{Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]-} Glycine+Bis(2-aminoethyl)amine→Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]-

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized to achieve high yields and purity of the product. The reaction is typically carried out in a solvent such as water or ethanol, and the product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]- can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: The compound can also be reduced under appropriate conditions to yield reduced derivatives.

    Substitution: Substitution reactions involving the amino groups can lead to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives of the compound.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]- is used as a building block in the synthesis of complex molecules. It is also used in the study of reaction mechanisms and kinetics.

Biology: In biological research, this compound is used to study protein interactions and enzyme activities. It is also used in the development of biomaterials and drug delivery systems.

Medicine: The compound has potential applications in the development of therapeutic agents. It is used in the design of drugs targeting specific enzymes and receptors.

Industry: In the industrial sector, Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]- is used in the production of polymers, coatings, and adhesives. It is also used in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of amino groups allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their function.

Comparison with Similar Compounds

  • N,N-Bis(2-aminoethyl)glycine
  • Diethylenetriaminepentaacetic acid
  • Ethylenediamine-N,N’-diacetic acid

Uniqueness: Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]- is unique due to its specific structure, which allows it to interact with a wide range of molecular targets

Properties

CAS No.

112013-58-8

Molecular Formula

C8H20N4O2

Molecular Weight

204.27 g/mol

IUPAC Name

2-[2-[bis(2-aminoethyl)amino]ethylamino]acetic acid

InChI

InChI=1S/C8H20N4O2/c9-1-4-12(5-2-10)6-3-11-7-8(13)14/h11H,1-7,9-10H2,(H,13,14)

InChI Key

XOQUGCIJQMPKHM-UHFFFAOYSA-N

Canonical SMILES

C(CN(CCN)CCNCC(=O)O)N

Origin of Product

United States

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